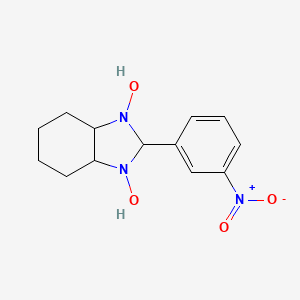
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, also known as MNPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MNPA has shown promise as a tool for investigating the mechanisms of various biological processes, and its unique properties make it a valuable addition to the toolkit of researchers in many fields.
Mécanisme D'action
The precise mechanism of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is not yet fully understood, but it is thought to act by binding to specific receptor sites in the body and modulating the activity of various enzymes and other proteins. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a high affinity for certain receptor sites in the brain, which may explain its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects, including the modulation of enzyme activity, the regulation of ion channels, and the inhibition of certain neurotransmitter systems. These effects may be beneficial in the treatment of various diseases and disorders, including depression, anxiety, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is its high affinity for certain receptor sites, which makes it a valuable tool for studying the mechanisms of various biological processes. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is also relatively easy to synthesize and modify, which allows researchers to tailor its properties to suit their specific needs. However, (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine may have limitations in terms of its stability and solubility, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are many potential future directions for research on (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, including the development of new therapeutic agents for various diseases and disorders. Researchers may also explore the use of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in the development of new diagnostic tools and imaging agents, as well as in the study of protein-protein interactions and other biochemical processes. As our understanding of the mechanisms of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine continues to grow, it is likely that new applications and uses for this compound will emerge.
Méthodes De Synthèse
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine can be synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The exact details of the synthesis method may vary depending on the specific application, but the general process involves the coupling of a pyridine-containing molecule with a nitrophenylamine group using a suitable coupling agent. The resulting compound can then be further modified as needed to produce the desired properties.
Applications De Recherche Scientifique
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been used in a variety of scientific research applications, including studies of the mechanisms of action of various biological processes. One area of particular interest is the role of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in modulating the activity of certain enzymes and receptors in the brain and other tissues. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has also been used in studies of protein-protein interactions, as well as in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13-3-2-11(16(17)18)8-12(13)15-9-10-4-6-14-7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLOCCQCXRENLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4884779.png)
![ethyl N-({4,6-dimethyl-3-[(phenylacetyl)amino]thieno[2,3-b]pyridin-2-yl}carbonyl)glycinate](/img/structure/B4884789.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)
![4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)



![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)